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Compound of Interest

Compound Name: Boc-Aminooxy-PEG4-azide

Cat. No.: B611197 Get Quote

Introduction

Boc-Aminooxy-PEG4-azide is a heterobifunctional linker designed for advanced

bioconjugation and drug development applications. This reagent incorporates three key

chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible

tetraethylene glycol (PEG4) spacer, and a terminal azide group. This combination of

functionalities enables a two-step sequential conjugation strategy, making it an invaluable tool

for researchers in chemical biology, pharmacology, and materials science.

The azide group is a versatile handle for "click chemistry," a class of reactions known for their

high efficiency, selectivity, and biocompatibility.[1] Specifically, the azide can readily participate

in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC) reactions.[2] These reactions form a stable triazole linkage with

alkyne- or strained alkyne-modified molecules, respectively.[3][4][5]

The PEG4 spacer is hydrophilic, which enhances the solubility of the reagent and the resulting

conjugates in aqueous buffers, a critical feature for biological applications.[2][6] The Boc-

protected aminooxy group provides an orthogonal handle for a subsequent conjugation step.

Following the click reaction, the Boc protecting group can be efficiently removed under mild

acidic conditions to reveal a reactive aminooxy group.[2][7] This newly exposed functionality

can then be selectively ligated to molecules containing aldehyde or ketone moieties to form a

stable oxime bond.[7]
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Heterobifunctional Nature: Allows for the sequential and controlled conjugation of two

different molecules.

Click Chemistry Handle: The azide group enables highly efficient and specific ligation via

CuAAC or SPAAC.[1]

Orthogonal Protection: The Boc group ensures the aminooxy functionality remains inert

during the initial click chemistry step and can be selectively deprotected when needed.[7]

Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the

linker and its conjugates.[2][6]

Biocompatibility: The use of SPAAC offers a copper-free click chemistry option, which is

highly desirable for applications involving living cells or in vivo studies where copper toxicity

is a concern.[3][8]

Applications:

Antibody-Drug Conjugate (ADC) Development: Boc-Aminooxy-PEG4-azide can be used to

link a cytotoxic drug to an antibody. The azide can be clicked to an alkyne-modified drug, and

after deprotection, the aminooxy group can be conjugated to an aldehyde- or ketone-bearing

antibody.

PROTAC® Development: This linker is suitable for synthesizing Proteolysis Targeting

Chimeras (PROTACs) by connecting a target protein-binding ligand and an E3 ligase-binding

ligand.

Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in

diagnostics and biomaterials.

Fluorescent Labeling: Sequential attachment of a fluorescent probe and a biomolecule for

imaging studies.

Experimental Protocols
Herein, we provide detailed protocols for the use of Boc-Aminooxy-PEG4-azide in both

CuAAC and SPAAC reactions, followed by the deprotection of the Boc group.
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Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of Boc-Aminooxy-PEG4-azide to a terminal alkyne-

containing molecule using a copper(I) catalyst generated in situ from copper(II) sulfate and a

reducing agent.

Materials:

Boc-Aminooxy-PEG4-azide

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer like PBS)

Deionized water

Procedure:

Reagent Preparation:

Prepare a stock solution of Boc-Aminooxy-PEG4-azide (e.g., 10 mM in DMSO).

Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a

compatible solvent).

Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).[5]

Prepare a stock solution of sodium ascorbate (e.g., 300 mM in deionized water, freshly

prepared).[5]
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Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in DMSO or water for

THPTA).[5]

Reaction Setup:

In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final

concentration in your chosen reaction buffer.

Add Boc-Aminooxy-PEG4-azide to the reaction mixture. A slight molar excess (1.2 to 2

equivalents) relative to the alkyne is recommended.

Add the copper ligand (THPTA or TBTA) to the mixture. A final concentration of 5

equivalents relative to the copper is often used to stabilize the Cu(I) ion and protect

biomolecules.[9]

Add the CuSO4 solution to the reaction.

Vortex the mixture gently.

Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

Vortex the mixture gently.

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by

HPLC or LC-MS. For sensitive biomolecules, the reaction can be performed at 4°C

overnight.

Purification:

The resulting conjugate can be purified using techniques appropriate for the conjugated

molecule, such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-

HPLC), or ion-exchange chromatography (IEX).[10][11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
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This protocol describes the copper-free conjugation of Boc-Aminooxy-PEG4-azide to a

strained alkyne-containing molecule (e.g., DBCO or BCN).

Materials:

Boc-Aminooxy-PEG4-azide

Strained alkyne-functionalized molecule (e.g., DBCO-modified protein)

Reaction buffer (e.g., PBS, pH 7.4)

Solvent for stock solutions (e.g., DMSO)

Procedure:

Reagent Preparation:

Prepare a stock solution of Boc-Aminooxy-PEG4-azide (e.g., 10 mM in DMSO).

Prepare a solution of the strained alkyne-functionalized molecule in the reaction buffer. For

a protein, a concentration of 1-10 mg/mL is typical.[8]

Reaction Setup:

Add the Boc-Aminooxy-PEG4-azide stock solution to the solution of the strained alkyne-

functionalized molecule. A molar excess of 3-10 equivalents of the azide is recommended.

Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically

<10%) to avoid denaturation of biomolecules.[8]

Incubation:

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with

gentle mixing.[8] The reaction progress can be monitored by SDS-PAGE, HPLC, or LC-

MS.

Purification:
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Remove unreacted Boc-Aminooxy-PEG4-azide and any byproducts by size-exclusion

chromatography (e.g., a desalting column) or dialysis.[8][12]

Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the reactive

aminooxy functionality.

Materials:

Boc-protected conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM) or an appropriate organic solvent

Scavenger (optional, e.g., triisopropylsilane)

Procedure:

Reaction Setup:

Dissolve the Boc-protected conjugate in an appropriate solvent like DCM.

Prepare a solution of TFA in DCM (e.g., 25-50% v/v).[13]

Deprotection Reaction:

Add the TFA solution to the dissolved conjugate.

Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can

be monitored by LC-MS.

Workup and Purification:

Evaporate the solvent and excess TFA under a stream of nitrogen or by rotary

evaporation.
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The resulting deprotected conjugate can be purified by HPLC or used directly in the next

conjugation step after removal of the acid.

Data Presentation
The following table summarizes typical reaction parameters for the click chemistry and

deprotection protocols. Please note that optimal conditions may vary depending on the specific

substrates used.

Parameter CuAAC SPAAC Boc Deprotection

Reactants
Azide, Terminal

Alkyne

Azide, Strained Alkyne

(DBCO, BCN)

Boc-protected

aminooxy

Catalyst/Reagent
CuSO₄, Sodium

Ascorbate, Ligand
None

Trifluoroacetic Acid

(TFA)

Typical Molar Ratio
1.2-2 eq. Azide to

Alkyne

3-10 eq. Azide to

Alkyne
25-50% TFA in solvent

Solvent
DMSO, DMF, aq.

Buffers

aq. Buffers (PBS) with

<10% DMSO

Dichloromethane

(DCM)

Temperature
Room Temperature or

4°C

Room Temperature or

4°C
Room Temperature

Reaction Time 1-4 hours 2-12 hours 30 minutes - 2 hours

Typical Yield
>90% (substrate

dependent)

>90% (substrate

dependent)

>95% (substrate

dependent)
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Caption: Experimental workflow for sequential conjugation using Boc-Aminooxy-PEG4-azide.
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Reagents & Materials Boc-Aminooxy-PEG4-azide Alkyne/Strained Alkyne Molecule CuAAC Catalysts (if needed) Deprotection Reagents (TFA) Aldehyde/Ketone Molecule Solvents & Buffers

Step 1: Click Reaction Dissolve reactants Mix Azide and Alkyne components Add catalyst (for CuAAC) Incubate (1-12h)

Purification 1 Remove excess reagents SEC, RP-HPLC, or Dialysis

Step 2: Boc Deprotection Dissolve conjugate in DCM Add TFA solution Incubate (0.5-2h) Evaporate solvent & TFA

Step 3: Oxime Ligation Dissolve deprotected conjugate Add Aldehyde/Ketone molecule Incubate

Final Purification Purify final conjugate SEC, RP-HPLC, IEX

Analysis Confirm conjugation LC-MS, SDS-PAGE, NMR

Click to download full resolution via product page

Caption: Logical workflow of the sequential click chemistry and ligation protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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